7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine
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Overview
Description
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine: is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system incorporating sulfur, nitrogen, and phosphorus atoms, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts to facilitate the formation of the fused ring system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are carefully controlled to maintain consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: Its ability to interact with biological targets through its heteroatoms makes it a candidate for developing new therapeutic agents .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine involves its interaction with specific molecular targets, such as enzymes or receptors, through its heteroatoms. These interactions can modulate the activity of the targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
7H-benzo[e]naphtho[1,8-bc]silines: These compounds share a similar fused ring system but incorporate silicon atoms instead of phosphorus.
7H-benzo[h]indeno[1,2-b]quinolin-8-one: This compound features a similar polycyclic structure but with different heteroatoms and functional groups.
Uniqueness: The uniqueness of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine lies in its incorporation of sulfur, nitrogen, and phosphorus atoms within its fused ring system.
Properties
CAS No. |
260-21-9 |
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Molecular Formula |
C12H9N2PS2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine |
InChI |
InChI=1S/C12H9N2PS2/c1-3-7-11-9(5-1)13-15-14-10-6-2-4-8-12(10)17-16-11/h1-8H,(H,13,14) |
InChI Key |
LJYQVTODLOZSAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NP=NC3=CC=CC=C3SS2 |
Origin of Product |
United States |
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